

# physical and chemical properties of (-)-Menthyl chloride

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## Compound of Interest

Compound Name: (-)-Menthyl chloride

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## (-)-Menthyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(-)-Menthyl chloride**, a derivative of the naturally occurring monoterpenoid (-)-menthol, is a versatile chiral building block in organic synthesis. Its unique stereochemistry and reactivity make it a valuable intermediate in the preparation of a wide range of compounds, particularly in the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the physical and chemical properties of **(-)-Menthyl chloride**, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.

### Physical and Chemical Properties

**(-)-Menthyl chloride** is a colorless to pale yellow liquid with a characteristic minty odor.<sup>[1]</sup> It is a chiral molecule with the (1R,2S,5R) configuration.

### Physical Properties

The key physical properties of **(-)-Menthyl chloride** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>19</sub> Cl	[1]
Molecular Weight	174.71 g/mol	[1]
Appearance	Colorless or slightly yellow clear liquid	[1][2]
Density	0.936 - 0.94 g/mL at 25 °C	[1][2][3]
Boiling Point	216.1 °C at 760 mmHg (estimated) 101-101.5 °C at 21 mmHg 101 °C at 25 mmHg	[1][2][3]
Melting Point	-20 to -16.5 °C	[1]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.4634 - 1.464	[1][3]
Optical Rotation [α] <sub>D</sub> <sup>20</sup> (neat)	-50° to -58°	[2]
Solubility	Soluble in organic solvents. Water solubility: 2.576 mg/L at 25 °C (estimated)	[3]
Flash Point	78.89 °C (174 °F)	[1][3]
Vapor Pressure	0.200 - 0.209 mmHg at 25 °C	[1][3]

## Chemical Properties

**(-)-Menthyl chloride**'s chemical reactivity is primarily dictated by the presence of the chlorine atom on the cyclohexane ring. It readily undergoes nucleophilic substitution and elimination reactions.

- **Nucleophilic Substitution:** The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion.[4] This allows for the introduction of a variety of functional groups. The reaction can proceed via an S<sub>N</sub>1 or S<sub>N</sub>2 mechanism depending on the reaction conditions and the nucleophile.[4]
- **E2 Elimination:** In the presence of a strong, non-nucleophilic base, **(-)-Menthyl chloride** undergoes an E2 elimination reaction to form an alkene.[4] The stereochemistry of the

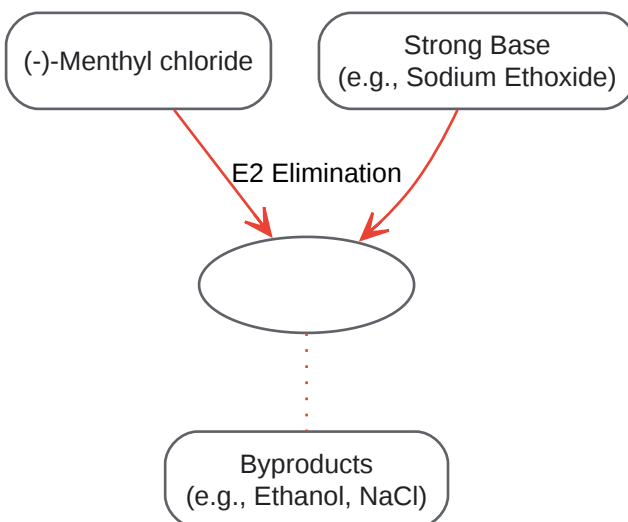
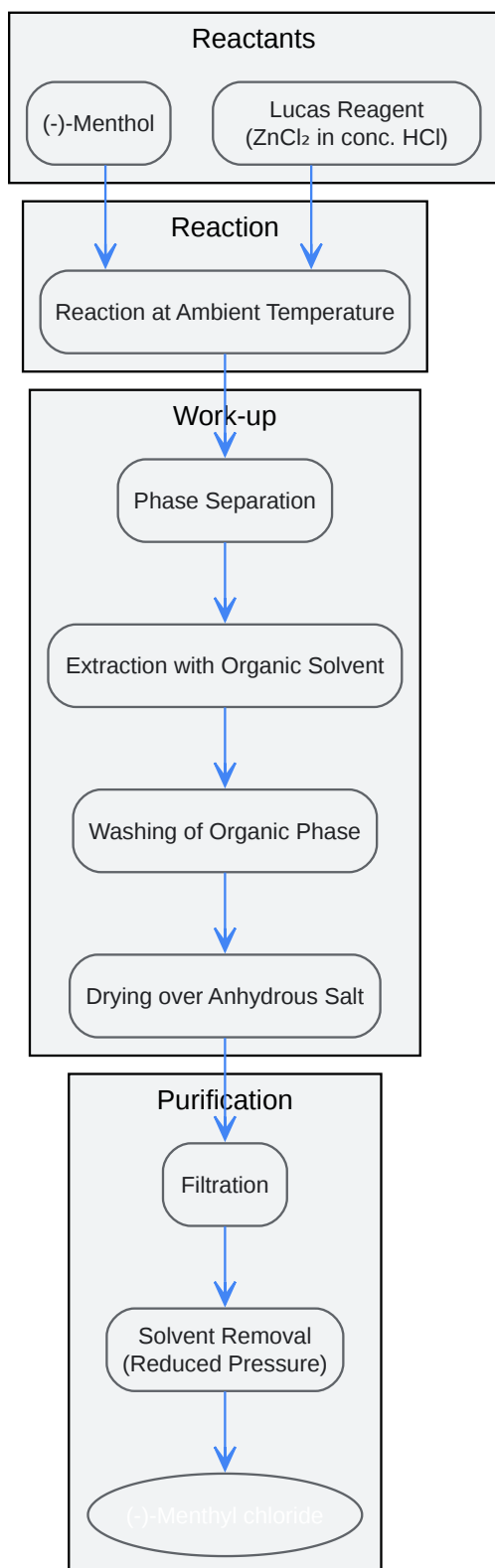
cyclohexane ring plays a crucial role in the outcome of this reaction. For the E2 mechanism to occur, the hydrogen atom and the leaving group (chlorine) must be in an anti-periplanar (trans-diaxial) arrangement.<sup>[5][6]</sup> In its more stable conformation, **(-)-Menthyl chloride** has all three substituents (isopropyl, methyl, and chlorine) in equatorial positions. To achieve the necessary trans-diaxial geometry for elimination, the molecule must first ring-flip to a higher-energy conformation where these groups are axial.<sup>[6][7]</sup> This results in a slower reaction rate compared to its diastereomer, neomenthyl chloride, and leads to the formation of a specific alkene product, 2-menthene, as the major product.<sup>[6][7]</sup>

## Experimental Protocols

### Synthesis of (-)-Menthyl chloride from (-)-Menthol

The most common method for the synthesis of **(-)-Menthyl chloride** is the reaction of (-)-menthol with Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid).<sup>[8]</sup>

Workflow for the Synthesis of **(-)-Menthyl chloride**



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)